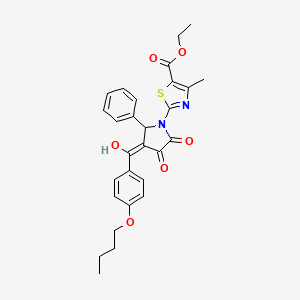![molecular formula C13H14Cl3NO3 B12027449 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B12027449.png)
2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドは、分子式C13H14Cl3NO3を持つ合成有機化合物です。これは、トリクロロメチル基、ホルミルフェノキシ基、およびプロパンアミド部分を特徴としています。
準備方法
合成経路と反応条件
2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドの合成は、通常、複数のステップを伴います。一般的な経路には、次のステップが含まれます。
中間体の形成: 反応は、4-ホルミルフェノールと2,2,2-トリクロロエチルアミンを制御された条件下で反応させて、中間化合物を形成することから始まります。
アミド化反応: 次に、中間体を、トリエチルアミンなどの塩基の存在下で、2-メチルプロパノイルクロリドとアミド化反応させます。このステップにより、最終生成物である2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドが生成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が、より大規模で使用される場合があります。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。自動反応器と連続フローシステムの使用は、生産プロセスの効率を高めることができます。
化学反応の分析
反応の種類
2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ホルミル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、カルボン酸に酸化できます。
還元: ホルミル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、アルコールに還元できます。
置換: トリクロロメチル基は、アミンやチオールなどの求核剤との求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)
置換: アミン、チオール
生成される主要な生成物
酸化: 2-メチル-N-[2,2,2-トリクロロ-1-(4-カルボキシフェノキシ)エチル]プロパンアミド
還元: 2-メチル-N-[2,2,2-トリクロロ-1-(4-ヒドロキシフェノキシ)エチル]プロパンアミド
置換: 使用される求核剤に応じて、さまざまな置換誘導体
科学研究への応用
2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害やタンパク質-リガンド相互作用を含む研究で使用できます。
産業: 特殊化学品や材料の開発に使用されます。
科学的研究の応用
2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
作用機序
2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドの作用機序は、特定の分子標的との相互作用を伴います。ホルミル基は、タンパク質や酵素の求核部位と共有結合を形成し、それらの活性を阻害または修飾することができます。トリクロロメチル基も、その反応性と結合親和性に寄与する可能性があります。
類似の化合物との比較
類似の化合物
- 2-メチル-N-[2,2,2-トリクロロ-1-(4-メトキシフェノキシ)エチル]プロパンアミド
- 2-メチル-N-[2,2,2-トリクロロ-1-(4-ヒドロキシフェノキシ)エチル]プロパンアミド
- 2-メチル-N-[2,2,2-トリクロロ-1-(4-アミノフェノキシ)エチル]プロパンアミド
独自性
2-メチル-N-[2,2,2-トリクロロ-1-(4-ホルミルフェノキシ)エチル]プロパンアミドは、ホルミル基の存在により独特です。ホルミル基は、生物学的標的と共有結合を形成する可能性があり、独自の反応性を付与します。これは、酵素阻害や創薬研究において貴重な化合物となります。
類似化合物との比較
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenoxy)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-aminophenoxy)ethyl]propanamide
Uniqueness
2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in enzyme inhibition and drug development.
特性
分子式 |
C13H14Cl3NO3 |
|---|---|
分子量 |
338.6 g/mol |
IUPAC名 |
2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide |
InChI |
InChI=1S/C13H14Cl3NO3/c1-8(2)11(19)17-12(13(14,15)16)20-10-5-3-9(7-18)4-6-10/h3-8,12H,1-2H3,(H,17,19) |
InChIキー |
YCINBPWVFJKMKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone](/img/structure/B12027373.png)
![N-(biphenyl-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027378.png)


![(5E)-5-(4-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027395.png)

![2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12027415.png)
![9-Chloro-2-(4-fluorophenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12027422.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027430.png)

![4-(4-chlorobenzyl)-N-[(E)-1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B12027439.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12027444.png)
![(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12027453.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12027455.png)
